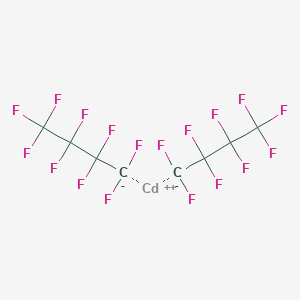
Bis(nonafluorobutyl)cadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(nonafluorobutyl)cadmium is an organofluorine compound that contains cadmium as its central metal atom, bonded to two nonafluorobutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(nonafluorobutyl)cadmium typically involves the reaction of cadmium salts with nonafluorobutyl reagents under controlled conditions. One common method is the reaction of cadmium chloride with nonafluorobutyl lithium in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity this compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(nonafluorobutyl)cadmium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cadmium oxide and nonafluorobutyl radicals.
Reduction: Can be reduced to elemental cadmium and nonafluorobutyl anions under specific conditions.
Substitution: Undergoes substitution reactions where the nonafluorobutyl groups can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Often carried out using nucleophilic reagents in polar solvents.
Major Products Formed
Oxidation: Cadmium oxide and nonafluorobutyl radicals.
Reduction: Elemental cadmium and nonafluorobutyl anions.
Substitution: Various cadmium complexes depending on the substituent used.
Scientific Research Applications
Bis(nonafluorobutyl)cadmium has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organocadmium compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of bis(nonafluorobutyl)cadmium involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures, including DNA, proteins, and lipids. Additionally, this compound can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Bis(trifluoromethyl)cadmium
- Bis(pentafluoroethyl)cadmium
- Bis(heptafluoropropyl)cadmium
Uniqueness
Bis(nonafluorobutyl)cadmium is unique due to its longer perfluorinated alkyl chains, which impart distinct chemical properties such as higher thermal stability and resistance to oxidation compared to its shorter-chain analogs. These properties make it particularly suitable for applications requiring high-performance materials .
Properties
CAS No. |
93367-04-5 |
|---|---|
Molecular Formula |
C8CdF18 |
Molecular Weight |
550.47 g/mol |
IUPAC Name |
cadmium(2+);1,1,1,2,2,3,3,4,4-nonafluorobutane |
InChI |
InChI=1S/2C4F9.Cd/c2*5-1(6)2(7,8)3(9,10)4(11,12)13;/q2*-1;+2 |
InChI Key |
DKXAQOYHXLJZOP-UHFFFAOYSA-N |
Canonical SMILES |
[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















